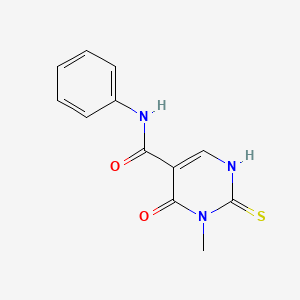

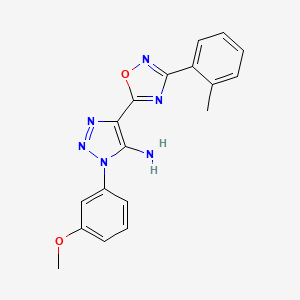

2-mercapto-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Chemical Reactions Analysis

The literature data analysis shows that the title compounds possess diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .Physical And Chemical Properties Analysis

The empirical formula of the compound is C15H15N3O3S, and its molecular weight is 317.36 .Aplicaciones Científicas De Investigación

2-mercapto-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide has shown potential in various scientific research applications. It has been studied for its anti-cancer properties, as it inhibits the growth of cancer cells by inducing apoptosis. This compound has also been studied for its anti-inflammatory properties, as it reduces the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.

Mecanismo De Acción

Target of Action

Similar compounds have been reported to exhibit antimicrobial activity and inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism .

Mode of Action

Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets through hydrogen bonds, π-π stackings, or hydrophobic interactions .

Biochemical Pathways

The compound may affect the biochemical pathways related to its targets. For instance, if it inhibits XO, it could potentially affect purine metabolism, leading to decreased production of uric acid . This could be beneficial in the treatment of conditions like gout or kidney stones.

Pharmacokinetics

Similar compounds have been reported to have good bioavailability

Result of Action

Similar compounds have shown antimicrobial activity and the ability to inhibit XO , suggesting potential therapeutic applications in treating infections and conditions related to high levels of uric acid.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-mercapto-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is its unique chemical structure, which makes it an interesting target for scientific research. This compound has also shown promising results in various scientific research applications, making it a potential therapeutic agent. However, one limitation of this compound is its limited availability and high cost, which may hinder its widespread use in scientific research.

Direcciones Futuras

There are many potential future directions for the study of 2-mercapto-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide. One direction is to further explore its anti-cancer properties and its potential as a therapeutic agent for various types of cancer. Another direction is to investigate its neuroprotective effects and its potential as a therapeutic agent for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs. Finally, the synthesis method of this compound could be further optimized to increase yield and purity, making it more accessible for scientific research.

Métodos De Síntesis

The synthesis of 2-mercapto-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide involves the reaction of 2-thiouracil with methyl acetoacetate in the presence of phenyl isocyanate. The resulting product is then treated with hydrazine hydrate to obtain this compound. This method has been optimized to increase the yield and purity of the compound.

Propiedades

IUPAC Name |

3-methyl-4-oxo-N-phenyl-2-sulfanylidene-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S/c1-15-11(17)9(7-13-12(15)18)10(16)14-8-5-3-2-4-6-8/h2-7H,1H3,(H,13,18)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETGWUOSDPLZIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CNC1=S)C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide](/img/structure/B2845751.png)

![6-(4-methoxyphenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2845752.png)

![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2845755.png)

![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2845763.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylphthalazin-1-amine](/img/structure/B2845764.png)

![3-chloro-N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2845766.png)

![2-[(4-chlorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2845768.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(tert-butyl)benzamide](/img/structure/B2845770.png)

![2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2845772.png)